molecular formula C10H12N4O2 B13809283 1H-Tetrazole, 5-(2-(2-methoxyphenoxy)ethyl)- CAS No. 70786-39-9

1H-Tetrazole, 5-(2-(2-methoxyphenoxy)ethyl)-

Cat. No.: B13809283
CAS No.: 70786-39-9
M. Wt: 220.23 g/mol
InChI Key: ZBLJIEVTATVZIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1H-Tetrazole, 5-(2-(2-methoxyphenoxy)ethyl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1H-Tetrazole, 5-(2-(2-methoxyphenoxy)ethyl)- involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to various enzymes and receptors . This binding can modulate the activity of these targets, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1H-Tetrazole, 5-(2-(2-methoxyphenoxy)ethyl)- can be compared with other similar compounds, such as:

The uniqueness of 1H-Tetrazole, 5-(2-(2-methoxyphenoxy)ethyl)- lies in its specific substituent, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

CAS No.

70786-39-9

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

5-[2-(2-methoxyphenoxy)ethyl]-2H-tetrazole

InChI

InChI=1S/C10H12N4O2/c1-15-8-4-2-3-5-9(8)16-7-6-10-11-13-14-12-10/h2-5H,6-7H2,1H3,(H,11,12,13,14)

InChI Key

ZBLJIEVTATVZIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCC2=NNN=N2

Origin of Product

United States

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